2-Amino-2,4-dimethylpentan-1-ol hydrochloride 2-Amino-2,4-dimethylpentan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807308
InChI: InChI=1S/C7H17NO.ClH/c1-6(2)4-7(3,8)5-9;/h6,9H,4-5,8H2,1-3H3;1H
SMILES: CC(C)CC(C)(CO)N.Cl
Molecular Formula: C7H18ClNO
Molecular Weight: 167.68 g/mol

2-Amino-2,4-dimethylpentan-1-ol hydrochloride

CAS No.:

Cat. No.: VC13807308

Molecular Formula: C7H18ClNO

Molecular Weight: 167.68 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2,4-dimethylpentan-1-ol hydrochloride -

Specification

Molecular Formula C7H18ClNO
Molecular Weight 167.68 g/mol
IUPAC Name 2-amino-2,4-dimethylpentan-1-ol;hydrochloride
Standard InChI InChI=1S/C7H17NO.ClH/c1-6(2)4-7(3,8)5-9;/h6,9H,4-5,8H2,1-3H3;1H
Standard InChI Key PPMWBDYRMBNPBX-UHFFFAOYSA-N
SMILES CC(C)CC(C)(CO)N.Cl
Canonical SMILES CC(C)CC(C)(CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentan-1-ol backbone substituted with methyl groups at positions 2 and 4, an amino group at position 2, and a hydrochloride counterion. Its IUPAC name, 2-amino-2,4-dimethylpentan-1-ol hydrochloride, reflects this arrangement . The stereochemistry is critical, as the (S)-enantiomer (CAS 2705054-01-7) is explicitly manufactured for pharmaceutical applications .

Key structural identifiers include:

  • SMILES: CC(C)CC(C)(CO)N.Cl

  • InChIKey: PPMWBDYRMBNPBX-UHFFFAOYSA-N

  • Canonical SMILES (free base): CC(C)CC(C)(CO)N

The branched structure enhances steric hindrance, influencing reactivity and molecular interactions.

Physical and Chemical Properties

Data aggregated from vendor specifications and PubChemLite reveal the following properties:

PropertyValueSource
Molecular Weight167.68 g/mol
Density~0.81 g/cm³ (free base est.)
Melting PointNot reported (hydrochloride)
Boiling Point132–134°C (free base)
Water Solubility13.22 g/L (free base at 25°C)
Purity≥97% (pharmaceutical grade)

The hydrochloride salt’s solubility in polar solvents facilitates its use in aqueous reaction conditions, while the free base’s lower solubility suits organic-phase syntheses .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis typically begins with 2,4-dimethylpentan-1-ol or (S)-2-amino-4,4-dimethylpentanoic acid . A common route involves:

  • Reduction: Carboxylic acid precursors are reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

  • Amination: Introduction of the amino group via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation .

Optimized industrial processes emphasize yield maximization (≥97% purity) and stereochemical control, particularly for the (S)-enantiomer .

Key Reaction Parameters

  • Temperature: 0–25°C for reduction steps to prevent side reactions.

  • Catalysts: Palladium or nickel catalysts in hydrogenation steps .

  • Workup: Acidic aqueous conditions for hydrochloride crystallization .

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The compound’s chiral centers make it valuable in synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a building block for:

  • Beta-blockers: Stereoselective β-adrenergic antagonists .

  • Antiviral agents: Nucleoside analogs requiring precise stereochemistry .

Catalysis and Ligand Design

The amino and hydroxyl groups enable coordination to metal catalysts, enhancing asymmetric induction in reactions like hydrogenation .

Peptide Mimetics

Incorporation into peptide backbones modifies conformational stability, aiding in protease-resistant drug design .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm branching and functional groups .

  • MS: ESI-MS ([M+H]⁺ at m/z 132.138) and collision cross-section data (130.4 Ų) validate molecular identity .

Chromatography

HPLC with chiral stationary phases resolves enantiomers, critical for pharmaceutical quality control .

Recent Developments and Future Directions

Green Synthesis Initiatives

Recent efforts focus on replacing LiAlH₄ with biocatalytic reductions to minimize waste .

Expanding Therapeutic Applications

Ongoing research explores its utility in mRNA vaccine adjuvants and neurodegenerative disease therapeutics .

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